2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 89567-03-3
VCID: VC0187366
InChI: InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Molecular Formula: C11H11ClN2OS
Molecular Weight: 254.74 g/mol

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 89567-03-3

Main Products

VCID: VC0187366

Molecular Formula: C11H11ClN2OS

Molecular Weight: 254.74 g/mol

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 89567-03-3

CAS No. 89567-03-3
Product Name 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C11H11ClN2OS
Molecular Weight 254.74 g/mol
IUPAC Name 2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15)
Standard InChIKey GDHMBNWVLWMONW-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Synonyms 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
CTTPO
LM-1554
PubChem Compound 146058
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator